Propyl phenylacetate

Overview

Description

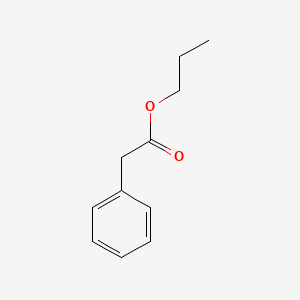

Propyl phenylacetate is an organic compound classified as an ester. It is formed by the esterification of phenylacetic acid and propanol. This compound is known for its pleasant aroma, which makes it a valuable ingredient in the fragrance and flavor industries. Its chemical structure consists of a phenyl group attached to an acetate group, which is further connected to a propyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl phenylacetate can be synthesized through the esterification reaction between phenylacetic acid and propanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluene sulfonic acid, to proceed efficiently. The reaction is carried out by heating the mixture of phenylacetic acid and propanol in the presence of the acid catalyst, which facilitates the removal of water and drives the reaction towards ester formation.

Another method involves the use of immobilized Candida antarctica lipase-B (CAL-B) as a biocatalyst. This enzymatic process is performed in a heptane medium with a 1:2 molar ratio of phenylacetic acid to propanol. The reaction is carried out at 40°C, achieving a high conversion rate within a short reaction time .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the esterification reaction followed by purification steps such as distillation to remove unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl phenylacetate, like other esters, undergoes several types of chemical reactions:

Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield phenylacetic acid and propanol.

Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Transesterification: Catalysts such as sodium methoxide or enzymes like lipases are used to facilitate the reaction.

Major Products Formed

Hydrolysis: Phenylacetic acid and propanol.

Reduction: Phenylacetic alcohol.

Transesterification: Different esters depending on the alcohol used.

Scientific Research Applications

Fragrance and Flavor Industry

Usage:

- Fragrance: Propyl phenylacetate is widely used in perfumes and scented products due to its sweet, fruity aroma reminiscent of jasmine and other floral scents.

- Flavoring Agent: It serves as a flavoring component in food products, enhancing the sensory experience of various consumables.

Market Insights:

- The demand for natural and synthetic flavoring agents has been on the rise, with this compound being a popular choice among manufacturers for its appealing scent profile .

Scientific Research Applications

Chemistry:

- Model Compound: this compound is utilized as a model compound in studies of esterification and transesterification reactions. Its reactivity provides insights into the mechanisms of these fundamental chemical processes.

Biology:

- Olfactory Studies: The compound's pleasant aroma makes it suitable for olfactory research, helping scientists understand scent perception and its biological implications.

- Therapeutic Research: Ongoing studies are exploring its potential therapeutic properties, particularly in anti-inflammatory applications. Research indicates that it may have beneficial effects in various biological systems .

Medical Applications

Pharmacological Studies:

- This compound has been investigated for its effects on hyperammonemia, particularly in conditions such as hepatic encephalopathy. Studies demonstrate that it can lower serum ammonia levels when administered alongside other treatments .

Clinical Trials:

- Although more commonly studied in its sodium salt form (sodium phenylacetate), this compound's derivatives have been explored for their potential use in cancer therapies due to their ability to inhibit tumor growth and induce differentiation in certain cancer cell lines .

Industrial Applications

Chemical Processes:

- This compound is employed in various chemical processes within the industry. Its properties make it a useful solvent and reagent in organic synthesis and reactions involving aromatic compounds .

Environmental Applications

Biodegradation Studies:

- The compound plays a role in the bacterial degradation of aromatic components, contributing to bioremediation efforts aimed at cleaning up aromatic hydrocarbon pollutants from the environment. Its metabolic pathways are being studied to enhance microbial degradation processes .

Case Study 1: Therapeutic Effects on Hyperammonemia

A study conducted on rats demonstrated that this compound effectively reduced serum ammonia levels induced by valproic acid intoxication. The results indicated significant improvements in motor function and biochemical parameters compared to control groups, highlighting its potential as a therapeutic agent against acute toxicity .

Case Study 2: Esterification Reaction Model

In a research setting, this compound was utilized to illustrate the kinetics of esterification reactions under various conditions. The findings provided insights into reaction rates and mechanisms that are applicable to both academic research and industrial applications.

Mechanism of Action

The mechanism of action of propyl phenylacetate in biological systems involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic aroma. In chemical reactions, the ester undergoes nucleophilic acyl substitution, where the alkoxy group is replaced by a nucleophile.

Comparison with Similar Compounds

Propyl phenylacetate can be compared to other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, they differ in their alkyl and aryl groups, which influence their physical and chemical properties. For example:

Ethyl acetate: Has a fruity aroma and is commonly used as a solvent.

Methyl butyrate: Known for its apple-like smell and used in flavorings.

This compound is unique due to its specific combination of a phenyl group and a propyl group, giving it distinct aromatic properties that are highly valued in the fragrance industry.

Biological Activity

Propyl phenylacetate (PPA) is an ester compound characterized by its distinct aroma and potential biological activities. It is commonly used in the fragrance industry and has been studied for its various biological properties, including antimicrobial, antioxidant, and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 178.23 g/mol. Its structure consists of a propyl group attached to the ester functional group of phenylacetate.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound, highlighting its effectiveness against various bacterial strains.

- Case Study: Antibacterial Effects

A study assessed the antibacterial activity of PPA against Agrobacterium tumefaciens, a common plant pathogen. The results indicated that PPA exhibited significant antibacterial activity with an IC50 value of 0.8038 mg/mL, demonstrating its potential as a natural antimicrobial agent in agricultural applications .

Antioxidant Activity

Research has also explored the antioxidant properties of this compound. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases.

- Research Findings: Free Radical Scavenging

In vitro assays demonstrated that PPA effectively scavenged free radicals, indicating its potential use as a natural antioxidant in food preservation and health supplements. The compound showed a dose-dependent response in reducing oxidative stress markers in cellular models .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Integrity : PPA disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism was observed in studies where PPA treatment resulted in increased relative conductivity and damage to cell structures .

- Metabolic Pathways : The compound influences metabolic pathways by inhibiting key enzymes involved in bacterial metabolism, which may contribute to its antibacterial effects .

Data Summary

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity and structural integrity of propyl phenylacetate in experimental preparations?

- Methodological Answer : Purity assessment should combine chromatographic and spectroscopic methods. Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with certified reference standards to quantify impurities . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (1H/13C) to validate ester functional groups and molecular connectivity . For trace-level contaminants, mass spectrometry (MS) coupled with GC or HPLC is advised. Follow USP guidelines for method validation, including linearity, precision, and recovery rates .

Q. What are the critical safety considerations when handling this compound in laboratory environments?

- Methodological Answer : this compound is flammable (GHS H225) and may cause skin/eye irritation (H315/H319). Use explosion-proof equipment , fume hoods , and static-safe containers during transfers . Personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles is mandatory. Spills should be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste. Regularly monitor airborne concentrations using OSHA-compliant sensors .

Q. How can the stability of this compound be assessed under various storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to elevated temperatures (e.g., 40°C), humidity (75% RH), and UV light. Analyze degradation products via HPLC every 7–14 days, comparing against freshly prepared controls . For long-term stability, store samples in amber glass vials at –20°C under inert gas (e.g., argon). Monitor hydrolysis by tracking free phenylacetic acid levels using titration or enzymatic assays .

Advanced Research Questions

Q. How should researchers design experiments to assess the apoptotic effects of this compound across different cancer cell lines while controlling for variability?

- Methodological Answer : Use a panel of cancer cell lines (e.g., osteosarcoma, glioblastoma) with varying genetic backgrounds to evaluate selectivity . Establish dose-response curves (0.1–100 µM) and include controls (e.g., staurosporine for apoptosis induction). Measure apoptosis via Annexin V/PI staining , caspase-3/7 activity assays , and mitochondrial membrane potential (ΔΨm) using JC-1 dye . Normalize data to cell viability (MTT assay) and account for batch effects by repeating experiments across multiple passages .

Q. What strategies can be employed to resolve discrepancies in this compound’s reported bioactivity across studies?

- Methodological Answer : Discrepancies often arise from differences in cell culture conditions (e.g., serum concentration, oxygen levels) or metabolite stability. Perform meta-analyses to identify confounding variables and standardize protocols (e.g., exposure duration, solvent controls) . Use isotope-labeled this compound (e.g., 13C-labeled) to track metabolic conversion in real-time via LC-MS/MS . Validate findings in 3D tumor spheroids or patient-derived xenografts (PDX) to bridge in vitro-in vivo gaps .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound and its metabolites?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are ideal for PK studies. Administer this compound orally or intravenously and collect plasma/tissue samples at timed intervals. Quantify parent compound and metabolites (e.g., phenylacetic acid) using LC-MS/MS with deuterated internal standards . Monitor urinary excretion to assess renal clearance. For tissue distribution, employ whole-body autoradiography or MALDI imaging .

Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like lipases or histone deacetylases (HDACs) . Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff). Apply quantitative structure-activity relationship (QSAR) models to optimize ester derivatives for improved bioavailability or target specificity .

Q. Tables for Key Data

Properties

IUPAC Name |

propyl 2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXFZZLGPFNITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063534 | |

| Record name | Benzeneacetic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; honey-like, but fresh and light, fruity apricot-rose type odour | |

| Record name | Propyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

240.00 °C. @ 753.00 mm Hg | |

| Record name | Propyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | Propyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.985-0.995 (15.5°) | |

| Record name | Propyl phenylacetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4606-15-9 | |

| Record name | Propyl phenylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4606-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl phenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004606159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl phenylacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL PHENYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/597S2W2M87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl phenylacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.